4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride, commonly referred to as 4-AP HCl, is a synthetic compound used in scientific research. It is a member of the pyrrolidinone class of compounds and is used in a variety of applications including the synthesis of new compounds and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride is involved in the synthesis and structural analysis of various compounds. For instance, it has been used in the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, demonstrating its utility in producing dipeptide analogues with an extended conformation (Hosseini et al., 2006). Furthermore, its derivatives have been explored as asymmetric organocatalysts for various asymmetric reactions of organic compounds, highlighting its versatility in synthetic organic chemistry (Zlotin, 2015).
Organic Synthesis and Medicinal Chemistry
This compound plays a critical role in the development of pharmaceuticals, including the synthesis of 3-acyltetramic acids, essential for producing various bioactive molecules (Jones et al., 1990). Its utility extends to the design and synthesis of influenza neuraminidase inhibitors, showcasing its potential in antiviral drug development (Wang et al., 2001). Moreover, its role in synthesizing important synthetic intermediates for neurological disorder therapeutics underscores its significance in medicinal chemistry (Capon et al., 2020).
Catalysis and Material Science
The compound's derivatives have been utilized as organocatalysts for cyclocondensation reactions, enabling the synthesis of polysubstituted pyrroles, which are valuable in material science and organic electronics (Bergner et al., 2009). Its application in constructing functionalized pyrrolidine rings through nucleophilic phosphine-catalyzed intramolecular Michael reactions further demonstrates its broad utility in synthesizing complex organic structures (En et al., 2014).
properties
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)3-11-2-4(10)1-5(11)12;/h4H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIXZGAWPXUKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1333541-65-3 | |
Record name | 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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